

Calceolarioside B biosynthesis in plants

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Compound Focus: Calceolarioside B

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Natural Sources and Chemical Profile

Calceolarioside B is a phenylethanoid glycoside found in various plant families. The table below lists its known natural sources and core chemical characteristics.

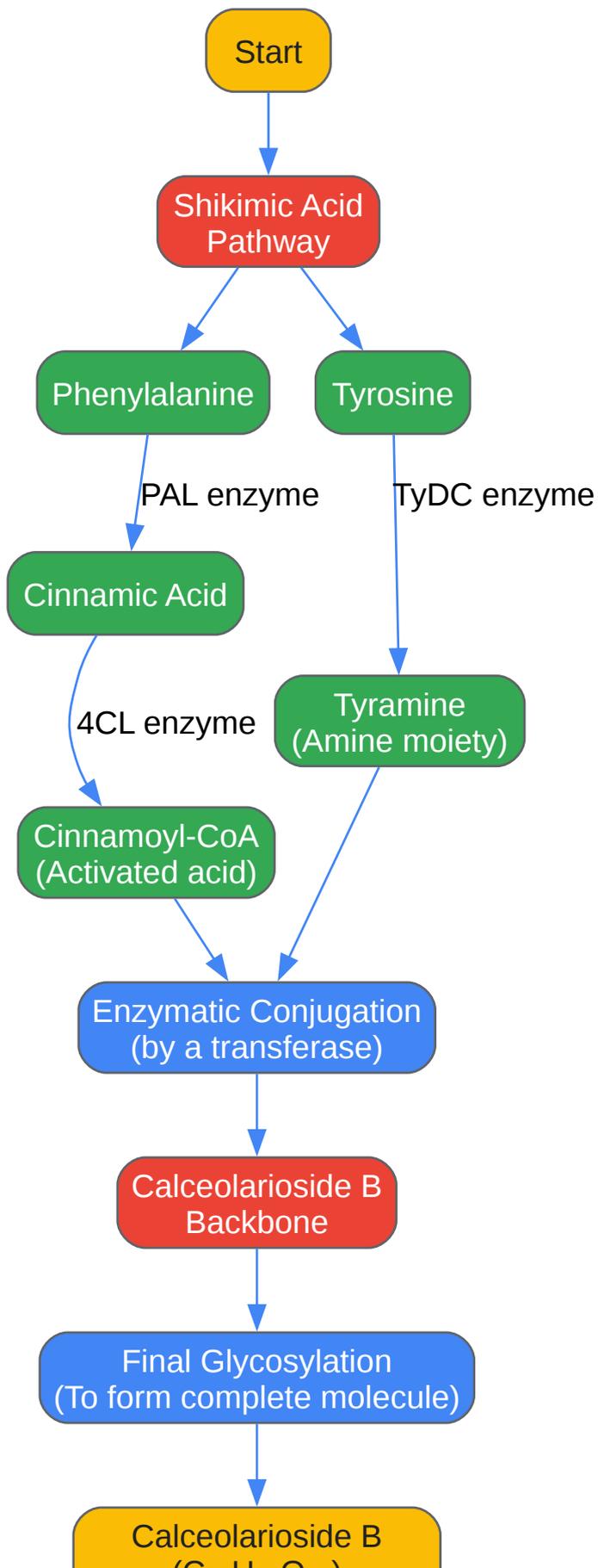
Property	Description
Molecular Formula	$C_{23}H_{26}O_{11}$ [1]
Molecular Weight	478.4 g/mol [1]
IUPAC Name	[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1]
Classification	Phenylethanoid; Cinnamic acid derivative [1]
Plant Sources	<i>Akebia quinata</i> (Mutong), <i>Akebia trifoliata</i> , <i>Digitalis purpurea</i> , and others [2] [1] [3]

Documented Bioactivities and Mechanisms

Research has highlighted several promising biological activities of **Calceolarioside B**. The table below summarizes its key mechanisms and experimental findings.

Activity/Model	Key Findings / Proposed Mechanism
Anti-viral (SARS-CoV-2 Omicron BA.2)	Inhibits viral entry by binding to Spike protein RBD; interferes with ACE2 receptor interaction [2].
Anti-inflammatory (Atopic Dermatitis model)	In TNF- α /IFN- γ -stimulated HaCaT keratinocytes, reduces pro-inflammatory cytokines (IL-6, IL-8) and chemokines (RANTES) [3].
Anti-inflammatory (General)	Identified as an IL-6 inhibitor, reducing IL-6 expression by 43.18% [2].
Immunomodulation	Promotes switch of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype [2].

Based on the general biosynthesis of related phenylethanoid glycosides, the following diagram outlines the presumed pathway for **Calceolarioside B** formation. The exact enzymatic steps remain an area for further research.




(C₂₃H₂₆O₁₁)

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Key Experimental Methodologies

The studies on **Calceolarioside B** utilize several advanced techniques, which are crucial for validating its structure and function.

- **Molecular Docking & Dynamics Simulations:** Used to predict the binding sites and interactions between **Calceolarioside B** and target proteins, such as the SARS-CoV-2 Omicron BA.2 Spike protein. Software like **Schrödinger Suite** and **GROMACS** are employed for these simulations [2].
- **Affinity Binding Assays: Biolayer Interferometry (BLI)** is used to validate high-affinity binding. In this assay, the target protein is immobilized on a biosensor, and the binding response with serially diluted **Calceolarioside B** is measured to calculate the dissociation constant (K_D) [2].
- **Cell-Based Assays:**
 - **Pseudovirus Entry Assays:** Used to assess the compound's ability to inhibit viral entry into host cells [2].
 - **Cytokine & Chemokine Measurement: ELISA** is routinely used to measure the levels of inflammatory markers like IL-6, IL-8, and CCL17 in cell supernatants after stimulation and treatment [2] [3].
 - **Protein Expression Analysis: Western Blotting** is used to analyze the expression of proteins like ICAM-1, COX-2, and differentiation markers in keratinocyte models [3].
- **Metabolite Identification: UPLC-ESI-MS/MS** is a key technology for identifying and quantifying plant metabolites, including specialized compounds like **Calceolarioside B** [4].

Research Perspectives and Gaps

While the bioactivities of **Calceolarioside B** are promising, several key areas require further investigation to fully understand and utilize this compound.

- **Elucidate the Complete Biosynthesis Pathway:** The specific enzymes and genes involved in the final glycosylation and assembly of **Calceolarioside B** in plants are not yet fully characterized [5].
- **Explore Heterologous Production:** Once the pathway is fully understood, engineering microorganisms or plants for the sustainable production of **Calceolarioside B** could be a viable strategy.
- **Investigate Synergistic Effects:** Research into how **Calceolarioside B** interacts with other compounds, either from the same plant or in combination with existing drugs, could reveal enhanced

or broader therapeutic applications.

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